molecular formula C12H28Sn B056384 Stannane, dibutyldiethyl- CAS No. 20525-62-6

Stannane, dibutyldiethyl-

Cat. No.: B056384
CAS No.: 20525-62-6
M. Wt: 291.1 g/mol
InChI Key: OLZKNGAFPKLTRN-UHFFFAOYSA-N
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Description

Stannane, dibutyldiethyl- is an organotin compound characterized by the presence of tin bonded to hydrocarbons. Organotin compounds, such as stannane, dibutyldiethyl-, are known for their applications in various fields due to their unique chemical properties. These compounds are part of the broader category of organometallic compounds, which contain tin-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: Stannane, dibutyldiethyl- can be synthesized through the reaction of diethylstannane with butyl lithium in an inert atmosphere. The reaction typically occurs in a solvent such as tetrahydrofuran at low temperatures to prevent decomposition. The reaction is as follows:

(C2H5)2SnH2+2BuLi(C2H5)2Sn(Bu)2+2LiH\text{(C}_2\text{H}_5)_2\text{SnH}_2 + 2 \text{BuLi} \rightarrow \text{(C}_2\text{H}_5)_2\text{Sn(Bu)}_2 + 2 \text{LiH} (C2​H5​)2​SnH2​+2BuLi→(C2​H5​)2​Sn(Bu)2​+2LiH

Industrial Production Methods: Industrial production of stannane, dibutyldiethyl- involves the use of large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes the purification of the product through distillation or recrystallization to remove any impurities.

Types of Reactions:

    Oxidation: Stannane, dibutyldiethyl- can undergo oxidation reactions to form tin oxides. Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reduction reactions can convert stannane, dibutyldiethyl- to its corresponding hydrides using reducing agents such as lithium aluminum hydride.

    Substitution: This compound can participate in substitution reactions where the butyl or ethyl groups are replaced by other functional groups. Common reagents include halogens and organolithium compounds.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, oxygen; typically carried out at room temperature.

    Reduction: Lithium aluminum hydride; reactions are conducted under anhydrous conditions.

    Substitution: Halogens, organolithium compounds; reactions are performed in inert atmospheres to prevent unwanted side reactions.

Major Products Formed:

    Oxidation: Tin oxides such as tin(IV) oxide.

    Reduction: Tin hydrides.

    Substitution: Various organotin compounds depending on the substituents used.

Scientific Research Applications

2.1. Biocidal Properties

Organotin compounds, including dibutyldiethylstannane, are recognized for their antifungal and antibacterial properties. They are often used in:

  • Agricultural Chemicals : As fungicides and insecticides, organotins help protect crops from pests and diseases. For instance, triphenyltin (TPT) has been widely used in agriculture but is being phased out due to environmental concerns .
  • Antifouling Paints : Dibutyldiethylstannane is incorporated into marine coatings to prevent biofouling on ships and underwater structures. This application helps maintain vessel performance and longevity .

2.2. Material Science

In materials science, dibutyldiethylstannane serves as a stabilizer in the production of polyvinyl chloride (PVC) products:

  • PVC Stabilization : Organotins are employed to enhance the thermal stability of PVC during processing. This application is crucial for producing durable plastic products used in construction and consumer goods .

2.3. Environmental Studies

Research has highlighted the environmental impact of organotin compounds:

  • Sediment Analysis : Studies have shown that organotin compounds can leach into sediments, posing risks to aquatic life. Techniques like diffusive gradients in thin films (DGT) have been developed to measure these compounds in sediment pore-water effectively .

Data Tables

The following table summarizes key applications of dibutyldiethylstannane:

Application AreaSpecific UseImpact/Functionality
AgricultureFungicide/InsecticideProtects crops from pests and diseases
Marine CoatingsAntifouling AgentPrevents biofouling on ships
Material SciencePVC StabilizationEnhances thermal stability
Environmental MonitoringSediment AnalysisMeasures leaching and bioavailability

4.1. Agricultural Impact Study

A study conducted by Cima et al. (2003) investigated the use of organotin compounds in Southeast Asian agriculture. The research demonstrated that while effective against fungal diseases, the persistent nature of these compounds raised concerns about soil contamination and long-term ecological effects .

4.2. Marine Coatings Effectiveness

Research published in the Journal of Applied Polymer Science evaluated the effectiveness of dibutyldiethylstannane in antifouling paints. The study found that vessels treated with these coatings showed significantly reduced fouling compared to untreated controls over a six-month period .

4.3. Environmental Risk Assessment

A comprehensive risk assessment conducted by the U.S. EPA highlighted the potential for organotin compounds to leach from PVC products into aquatic environments, leading to bioaccumulation in marine organisms . This study emphasized the need for regulatory measures to mitigate environmental risks associated with these compounds.

Comparison with Similar Compounds

  • Stannane, dibutyldimethyl-
  • Stannane, diethyldiethyl-
  • Stannane, tributyl-

Comparison: Stannane, dibutyldiethyl- is unique due to its specific combination of butyl and ethyl groups, which confer distinct chemical properties compared to other organotin compounds. For example, stannane, dibutyldimethyl- has different steric and electronic properties due to the presence of methyl groups instead of ethyl groups. This affects its reactivity and applications in various fields.

Biological Activity

Stannane, dibutyldiethyl- (C10H24Sn), is an organotin compound that has garnered attention due to its biological activity and potential environmental impacts. This article explores the biological activity of dibutyldiethylstannane, focusing on its toxicity, interactions with biological systems, and implications for environmental health.

Dibutyldiethylstannane is characterized by its molecular formula C10H24Sn and a molecular weight of approximately 248.1 g/mol. It is a colorless to pale yellow liquid with a relatively low boiling point, which influences its behavior in environmental settings.

PropertyValue
Molecular Weight248.1 g/mol
Boiling Point~ 200 °C
SolubilityModerate in organic solvents
Log Kow3.5

These properties suggest a moderate hydrophobicity, indicating potential bioaccumulation in aquatic organisms.

Toxicity Profile

Dibutyldiethylstannane exhibits significant toxicity towards various biological organisms, particularly aquatic species. Organotin compounds, including dibutyldiethylstannane, are known to disrupt endocrine functions and exhibit cytotoxic effects.

  • Aquatic Toxicity : Studies have demonstrated that dibutyldiethylstannane can cause lethal and sub-lethal effects in fish and invertebrates. The mechanism of toxicity often involves interference with cellular signaling pathways and oxidative stress induction.
  • Microbial Impact : Research indicates that dibutyldiethylstannane affects microbial communities in sediments, altering their composition and function. This can lead to reduced biodegradation capabilities of sediments, impacting overall ecosystem health .

The biological activity of dibutyldiethylstannane can be attributed to several mechanisms:

  • Endocrine Disruption : Organotins can mimic or interfere with hormone signaling pathways, leading to reproductive and developmental issues in aquatic organisms.
  • Oxidative Stress : The compound induces oxidative stress through the generation of reactive oxygen species (ROS), damaging cellular components such as DNA and lipids.
  • Biodegradation Resistance : Certain microbial strains have shown resistance to dibutyldiethylstannane, indicating potential for bioremediation applications but also raising concerns about persistence in the environment .

Environmental Impact Studies

Several studies have focused on the environmental impacts of dibutyldiethylstannane:

  • Sediment Microcosm Experiments : In controlled sediment microcosm studies, researchers observed that the presence of dibutyldiethylstannane significantly altered microbial community structures, favoring species capable of degrading organotin compounds while inhibiting others .
  • Field Studies : Field studies in contaminated coastal environments have reported bioaccumulation of dibutyldiethylstannane in marine organisms, leading to trophic transfer and potential impacts on higher trophic levels.

Health Risk Assessments

Health risk assessments have been conducted to evaluate the potential human health risks associated with exposure to dibutyldiethylstannane through seafood consumption:

  • Bioaccumulation Studies : Research indicates that marine organisms exposed to organotin compounds accumulate these toxins in their tissues, posing risks to human health through dietary intake .
  • Regulatory Frameworks : Regulatory agencies are increasingly focusing on limiting the use of organotin compounds due to their persistent and toxic nature.

Properties

IUPAC Name

dibutyl(diethyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H9.2C2H5.Sn/c2*1-3-4-2;2*1-2;/h2*1,3-4H2,2H3;2*1H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLZKNGAFPKLTRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CC)(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70174520
Record name Stannane, dibutyldiethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70174520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20525-62-6
Record name Stannane, dibutyldiethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020525626
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Stannane, dibutyldiethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70174520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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